2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide

HDAC6 inhibition Enzymatic assay IC50 comparison

This compound (I-21, CAS 2034526-73-1) is a potent HDAC6 inhibitor (IC₅₀ 0.601 nM) featuring a unique indole-benzamide scaffold with a 2-chloro-6-fluoro substitution pattern. Its benzamide zinc-binding group avoids the pan-HDAC activity and metal-chelating off-target effects typical of hydroxamic acid inhibitors. As a patent-linked (WO2021067859) reference inhibitor with quantitative IC₅₀ data in BindingDB and ChEMBL, it ensures reproducible pharmacological results. Ideal for HDAC6 target validation and SAR benchmarking.

Molecular Formula C18H16ClFN2O2
Molecular Weight 346.79
CAS No. 2034526-73-1
Cat. No. B2921184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide
CAS2034526-73-1
Molecular FormulaC18H16ClFN2O2
Molecular Weight346.79
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3Cl)F)O
InChIInChI=1S/C18H16ClFN2O2/c1-22-8-7-11-9-12(5-6-15(11)22)16(23)10-21-18(24)17-13(19)3-2-4-14(17)20/h2-9,16,23H,10H2,1H3,(H,21,24)
InChIKeyNRKJNQMMVIJVSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide (CAS 2034526-73-1): Procurement-Relevant Identity and HDAC6 Inhibitor Class Context


2-Chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide (CAS 2034526-73-1) is a synthetic small-molecule histone deacetylase 6 (HDAC6) inhibitor featuring an indole-benzamide scaffold with a characteristic 2-chloro-6-fluoro substitution pattern on the benzamide ring [1]. The compound is disclosed in patent WO2021067859 as Compound I-21, where it demonstrates potent inhibition of recombinant HDAC6 [2]. With a molecular formula of C18H16ClFN2O2 and a molecular weight of 346.78 g/mol, it belongs to the benzamide zinc-binding group class of HDAC6 inhibitors, which are distinct from the more common hydroxamic acid-based inhibitors [3].

Why Generic HDAC6 Inhibitor Substitution Fails: Critical Differentiation of 2-Chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide


HDAC6 inhibitors are not interchangeable due to profound differences in zinc-binding modality, isoform selectivity, and scaffold-dependent pharmacokinetics. 2-Chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide uses a benzamide zinc-binding group, unlike Tubastatin A and Nexturastat A which rely on a hydroxamic acid warhead, leading to divergent selectivity windows and off-target liability profiles [1]. Within the same patent series (WO2021067859), subtle structural modifications produce HDAC6 IC50 values ranging from 0.275 nM to 4.57 nM, demonstrating that even closely related analogs cannot be substituted without quantitative justification [2]. The 2-chloro-6-fluoro benzamide substitution pattern further distinguishes this compound from mono-halogenated or unsubstituted benzamide HDAC6 inhibitors by modulating electronic effects at the catalytic zinc-binding site [3].

Quantitative Differentiation of 2-Chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide: Head-to-Head Evidence Guide


HDAC6 Enzymatic Potency: Sub-Nanomolar Activity Differentiates I-21 from Marketed and Preclinical HDAC6 Inhibitors

Compound I-21 inhibits recombinant HDAC6 with an IC50 of 0.601 nM in the HDAC-Glo luminescent assay [1]. This represents a 25-fold improvement in potency over the benchmark HDAC6-selective inhibitor Tubastatin A (IC50 = 15 nM) [2] and an 8.3-fold improvement over the clinical-stage HDAC6 inhibitor ACY-1215/Ricolinostat (IC50 = 5 nM) [3]. While Nexturastat A achieves comparable low nanomolar potency (IC50 = 5.02 nM), its hydroxamic acid zinc-binding group confers a distinct selectivity and pharmacokinetic profile compared to the benzamide warhead of I-21 [4].

HDAC6 inhibition Enzymatic assay IC50 comparison

Intra-Patent Comparator Potency Ranking: Positioning I-21 Within the WO2021067859 Chemical Series

Within the WO2021067859 patent series, Compound I-21 (IC50 = 0.601 nM) occupies a defined potency position among structurally related analogs tested under identical assay conditions [1]. It is approximately 2.2-fold less potent than Compound I-8B (IC50 = 0.275 nM), 1.4-fold less potent than I-19 (IC50 = 0.425 nM), yet 7.6-fold more potent than Compound I-26A (IC50 = 4.57 nM) [2][3]. This intra-series ranking provides a quantitative framework for selecting I-21 over I-26A when potency is prioritized, or for choosing I-8B when maximal potency is required, depending on the structure-specific selectivity profile of each analog [4].

Structure-activity relationship Patent analysis Hit-to-lead optimization

Benzamide vs. Hydroxamic Acid Zinc-Binding Group: Structural Class Differentiation with Functional Consequences

Compound I-21 employs a benzamide zinc-binding group (ZBG) to coordinate the catalytic zinc ion in HDAC6, in contrast to the hydroxamic acid ZBG used by Tubastatin A, Nexturastat A, and the majority of clinical HDAC inhibitors [1]. Benzamide-based HDAC6 inhibitors typically exhibit slower binding kinetics and distinct isoform selectivity profiles compared to hydroxamic acid inhibitors [2]. While pan-HDAC hydroxamic acid inhibitors like SAHA (Vorinostat) inhibit HDAC1, HDAC2, and HDAC6 with roughly equal potency, benzamide-based inhibitors preferentially target HDAC6 and class I isoforms with divergent selectivity windows [3]. The indole-benzamide scaffold of I-21, combined with its 2-chloro-6-fluoro substitution, provides a structurally distinct pharmacophore that cannot be replicated by hydroxamic acid-based alternatives [4].

Zinc-binding group Pharmacophore Class selectivity

Physicochemical Differentiation: 2-Chloro-6-Fluoro Substitution Pattern vs. Mono-Halogenated and Unsubstituted Benzamide Analogs

The 2-chloro-6-fluoro benzamide substitution pattern of I-21 represents a specific electronic and steric configuration. The electron-withdrawing chlorine at position 2 and fluorine at position 6 modulate the electron density of the benzamide carbonyl, influencing zinc chelation strength and potentially residence time at HDAC6 [1]. This contrasts with mono-halogenated benzamide HDAC6 inhibitors (e.g., compounds with single Cl or F substitution) and unsubstituted benzamides, where altered electronic profiles can shift isoform selectivity toward class I HDACs (HDAC1/2/3) rather than HDAC6 [2]. The molecular weight of 346.78 g/mol and calculated LogP are directly modulated by this di-halogenation pattern, affecting solubility, permeability, and ultimately in vitro assay compatibility [3].

Halogen substitution Lipophilicity Electronic effects

Optimal Application Scenarios for 2-Chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide Based on Quantitative Differentiation Evidence


High-Sensitivity HDAC6 Biochemical Screening and Assay Development

With an HDAC6 IC50 of 0.601 nM, I-21 serves as a high-potency reference inhibitor for HDAC6 enzymatic assays where maximizing the signal window between inhibited and uninhibited controls is critical [1]. Its sub-nanomolar potency allows use at low concentrations, minimizing solvent (DMSO) interference in cell-free biochemical screens [2].

SAR Studies Requiring a Mid-Potency Benzamide Scaffold Reference Point

Within the WO2021067859 series, I-21 provides a defined, mid-range potency reference point (between I-8B at 0.275 nM and I-26A at 4.57 nM) for structure-activity relationship campaigns [1]. Researchers optimizing benzamide HDAC6 inhibitors can use I-21 as a benchmark to contextualize the potency impact of substituent modifications under standardized assay conditions [2].

Benzamide-Selective HDAC6 Pharmacological Studies Avoiding Hydroxamic Acid Liabilities

In experiments where hydroxamic acid-based HDAC6 inhibitors (e.g., Tubastatin A, SAHA) are undesirable due to their pan-HDAC activity, metal-chelating off-target effects, or poor pharmacokinetics, I-21 offers a benzamide-based alternative [1]. Its indole-benzamide scaffold represents a distinct chemotype for probing HDAC6 biology without the confounding polypharmacology of hydroxamic acid inhibitors [2].

Procurement of Structurally Defined, Patent-Disclosed HDAC6 Inhibitor for Preclinical Target Validation

As a compound disclosed in WO2021067859 with quantitative IC50 data deposited in BindingDB and ChEMBL (CHEMBL4777764), I-21 is a traceable, patent-linked tool compound suitable for HDAC6 target validation studies requiring reproducible pharmacological data [1]. Its CAS registry number (2034526-73-1) ensures unequivocal chemical identity in procurement and publication [2].

Quote Request

Request a Quote for 2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.